molecular formula C19H16F6N2O4 B2355489 N'-[(Z)-(3-methoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide CAS No. 477864-04-3

N'-[(Z)-(3-methoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide

Cat. No.: B2355489
CAS No.: 477864-04-3
M. Wt: 450.337
InChI Key: KXQDXRNUBJTRGR-WMDMUMDLSA-N
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Description

N'-[(Z)-(3-methoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide is a synthetic compound known for its unique molecular structure. It possesses a combination of aromatic and hydrazide functionalities that enable diverse chemical reactivity and application potential across various scientific fields.

Scientific Research Applications

N'-[(Z)-(3-methoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide finds extensive applications in several research domains:

  • Chemistry: Used as a building block for the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential in biochemical assays and as a molecular probe.

  • Medicine: Explored for its therapeutic potential, particularly in designing drugs with hydrazide functionalities.

  • Industry: Utilized in materials science for the development of new polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(Z)-(3-methoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide typically involves the condensation reaction between 3-methoxybenzaldehyde and 2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide. This reaction is often carried out in the presence of a suitable acid catalyst, such as acetic acid, under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and consistent reaction conditions. Advanced techniques such as microwave-assisted synthesis may also be employed to reduce reaction times and improve yields.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction of the compound can lead to the formation of hydrazine derivatives.

  • Substitution: Aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate or chromic acid.

  • Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitric acid or halogenating agents.

Major Products

  • Oxidation: Can lead to the formation of carboxylic acids or ketones.

  • Reduction: Can produce hydrazine derivatives.

  • Substitution: Derivatives with various substituents on the aromatic ring.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets, often involving the formation of hydrazone bonds with specific biomolecules. These interactions can modulate various biochemical pathways, including enzyme inhibition or activation.

Comparison with Similar Compounds

N'-[(Z)-(3-methoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide is distinct due to its trifluoroethoxy groups, which impart unique physicochemical properties. Similar compounds include:

  • Benzenehydrazide derivatives: Varied by different substituents on the benzene ring.

  • Methoxy-substituted phenylhydrazones: Differ in their methoxy substitution patterns.

  • Trifluoroethoxy-substituted hydrazides: Distinguished by their hydrazide functional group modifications.

These similar compounds highlight the diversity in structure and functionality within the same chemical family, underscoring the unique attributes of this compound.

Properties

IUPAC Name

N-[(Z)-(3-methoxyphenyl)methylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F6N2O4/c1-29-13-4-2-3-12(7-13)9-26-27-17(28)15-8-14(30-10-18(20,21)22)5-6-16(15)31-11-19(23,24)25/h2-9H,10-11H2,1H3,(H,27,28)/b26-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQDXRNUBJTRGR-WMDMUMDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=N\NC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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